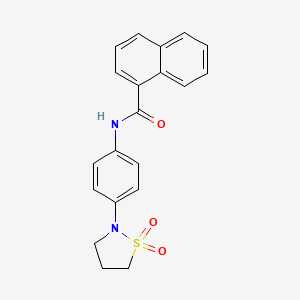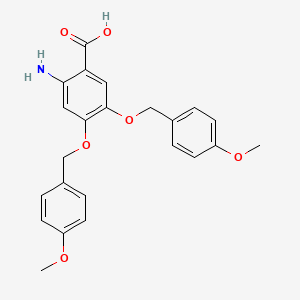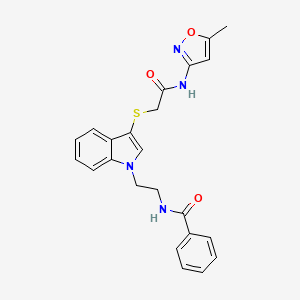![molecular formula C18H13F3N2O4 B2982906 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide CAS No. 888453-44-9](/img/structure/B2982906.png)
3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFB-TBOA and belongs to the class of benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
Research on compounds structurally related to 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide has explored their synthesis and potential applications in various fields, including materials science and pharmaceutical development. For instance, studies have demonstrated methods for the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides, leading to compounds with potential as intermediates in the synthesis of complex molecules. This process results in esters of 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid, among other products, elucidating pathways for the creation of novel compounds with unique properties (Stauss et al., 1972).
Antimicrobial and Antiviral Applications
In the realm of medicinal chemistry, derivatives of benzofuran and related compounds have been evaluated for their antimicrobial and antiviral activities. Synthesis and biological evaluation of novel series of derivatives incorporating benzofuran, pyrazole, and quinoline moieties have shown promising antimicrobial properties, suggesting potential applications in developing new therapeutic agents (Idrees et al., 2020). This research underscores the versatility of benzofuran derivatives in contributing to the discovery of new drugs with enhanced efficacy against pathogenic microorganisms.
Wirkmechanismus
Target of Action
The primary target of 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids, specifically the conversion of epoxides to their corresponding diols .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . This inhibition prevents the conversion of epoxides to diols, thereby altering the balance of these compounds within the cell .
Biochemical Pathways
The inhibition of sEH affects the metabolism of fatty acids , particularly the conversion of epoxides to diols . This can have downstream effects on various cellular processes, including inflammation and blood pressure regulation .
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its chemical structure and the presence of the trifluoromethoxy group .
Result of Action
The inhibition of sEH by 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can result in a variety of molecular and cellular effects. These may include alterations in the balance of epoxides and diols within the cell, which can affect processes such as inflammation and blood pressure regulation .
Action Environment
The action, efficacy, and stability of 3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide can be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
3-acetamido-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4/c1-10(24)22-15-13-4-2-3-5-14(13)26-16(15)17(25)23-11-6-8-12(9-7-11)27-18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQYJTRGQRQHPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)

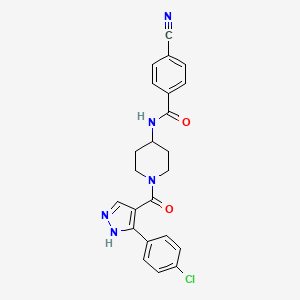
![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)
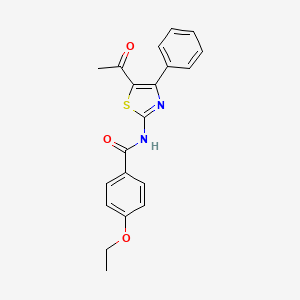


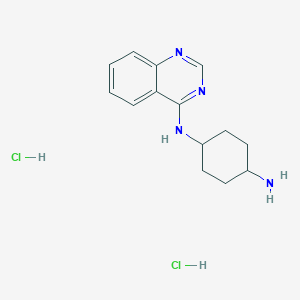
![N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2982840.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)
